1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol
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Overview
Description
1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol is a chemical compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a pyrrolidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-fluorobenzyl chloride and pyrrolidin-3-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Solvent: Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is often conducted at elevated temperatures, typically around 60-80°C, to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a base.
Major Products:
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the dehalogenated compound.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
- 1-[(2-Chloro-5-fluorophenyl)methyl]pyrrolidin-3-ol
- 1-[(2-Bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol
- 1-[(2-Bromo-5-chlorophenyl)methyl]pyrrolidin-3-ol
Comparison:
- Uniqueness: The presence of both bromine and fluorine atoms on the phenyl ring of 1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol imparts unique electronic properties, making it distinct from its analogs.
- Reactivity: The specific positioning of the bromine and fluorine atoms can influence the compound’s reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-11-2-1-9(13)5-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIELNKMYBNOAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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